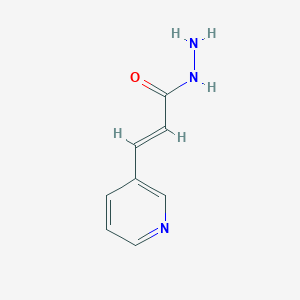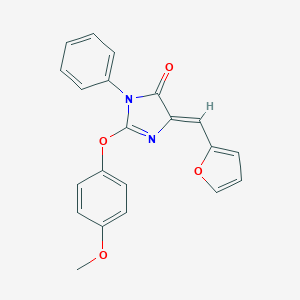
3-(3-Pyridinyl)acrylohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Pyridinyl)acrylohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a hydrazide derivative of 3-(3-pyridinyl) acrylic acid and has a molecular weight of 198.2 g/mol.
Mecanismo De Acción
The mechanism of action of 3-(3-pyridinyl)acrylohydrazide is not fully understood. However, researchers have suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death. The compound may also inhibit the activity of enzymes that are essential for cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. The compound has been shown to induce DNA damage in cancer cells, which can lead to cell death. Additionally, the compound has been shown to inhibit the activity of enzymes that are essential for bacterial and fungal growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(3-pyridinyl)acrylohydrazide is its potential as a therapeutic agent for cancer and infectious diseases. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the compound's toxicity profile and potential side effects.
Direcciones Futuras
There are several future directions for research on 3-(3-pyridinyl)acrylohydrazide. One area of research is the development of new analogs of the compound with improved efficacy and reduced toxicity. Additionally, researchers can investigate the compound's potential as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Finally, researchers can investigate the compound's potential as a chemical tool for studying biological processes such as cell signaling and gene expression.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields of science. The compound has shown promising results in preclinical studies as a therapeutic agent for cancer and infectious diseases. Further research is needed to determine the compound's efficacy in clinical trials and its potential as a chemical tool for studying biological processes.
Métodos De Síntesis
The synthesis of 3-(3-pyridinyl)acrylohydrazide involves the reaction of 3-(3-pyridinyl) acrylic acid with hydrazine hydrate. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is a white crystalline powder that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
3-(3-Pyridinyl)acrylohydrazide has been extensively studied for its potential applications in various fields of science. One of the primary applications of this compound is in the field of medicinal chemistry. Researchers have investigated the compound's potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, the compound has been studied for its potential as an antibacterial and antifungal agent.
Propiedades
Fórmula molecular |
C8H9N3O |
|---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
(E)-3-pyridin-3-ylprop-2-enehydrazide |
InChI |
InChI=1S/C8H9N3O/c9-11-8(12)4-3-7-2-1-5-10-6-7/h1-6H,9H2,(H,11,12)/b4-3+ |
Clave InChI |
PZUAEBAFVROGMX-ONEGZZNKSA-N |
SMILES isomérico |
C1=CC(=CN=C1)/C=C/C(=O)NN |
SMILES |
C1=CC(=CN=C1)C=CC(=O)NN |
SMILES canónico |
C1=CC(=CN=C1)C=CC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-dimethyl-4-{[(E)-{2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295882.png)
![4-{[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295883.png)
![4-({4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295884.png)
![2-Methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B295886.png)
![2-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295888.png)
![2-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295889.png)
![2-{3-chloro-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295890.png)
![2-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295891.png)
![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B295893.png)
![N'-[(E)-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295895.png)
![N-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B295899.png)
![4-tert-butyl-N-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B295900.png)
![7-chloro-N-[3-[4-[7-[4-[3-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]heptyl]piperazin-1-yl]propyl]quinolin-4-amine](/img/structure/B295902.png)

